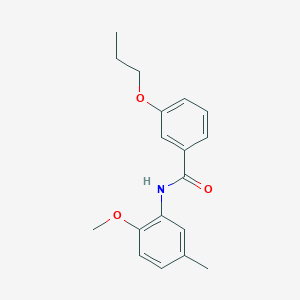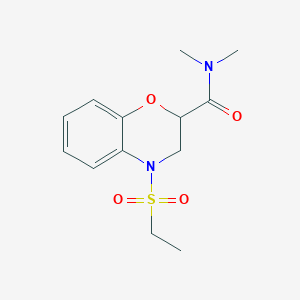
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide, also known as MPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPBA belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide is known to act as an antagonist of the TRPM8 ion channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and cold sensation. This compound has also been shown to modulate the activity of other ion channels and receptors, such as the GABA-A receptor and the NMDA receptor, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cancer cell growth, modulation of ion channel and receptor activity, and the regulation of neurotransmission. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity, which make it a useful tool for studying the function of ion channels and receptors. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide. One potential direction is to further investigate its potential applications in cancer therapy, as it has been shown to exhibit potent anti-cancer activity. Another potential direction is to investigate its potential use in the treatment of neurological disorders, as it has been shown to modulate the activity of ion channels and receptors involved in neurotransmission. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify other potential targets for this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide has been studied for its potential applications in various scientific research fields, such as cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. This compound has also been studied for its potential use in drug discovery, as it has been shown to exhibit a wide range of biological activities.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-10-22-15-7-5-6-14(12-15)18(20)19-16-11-13(2)8-9-17(16)21-3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHLMHKFQSEKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)
![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)


![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4849469.png)
![2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4849474.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
